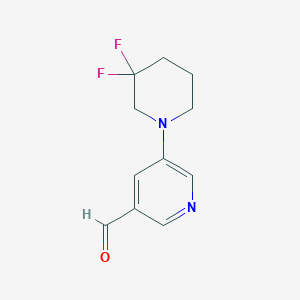

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde

Descripción

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 3,3-difluoropiperidine substitution at the 5-position of the pyridine ring. Nicotinaldehyde derivatives are characterized by their aldehyde functional group, which enables interactions with enzymes like nicotinamidase and aldehyde dehydrogenases, influencing NAD biosynthesis and therapeutic outcomes in cancer .

Propiedades

IUPAC Name |

5-(3,3-difluoropiperidin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-11(13)2-1-3-15(8-11)10-4-9(7-16)5-14-6-10/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGENILSJROPXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CN=CC(=C2)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195248 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707581-12-1 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707581-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 5-(3,3-difluoro-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Piperidine Core with Difluorination

The initial step involves synthesizing the 3,3-difluoropiperidine ring, which can be achieved via nucleophilic substitution or fluorination of suitable precursors. Patent US7528256B2 describes a process for preparing nicotinaldehydes through reduction of nicotinic acid derivatives, which can be adapted for the piperidine core synthesis.

- Starting Material: A suitable precursor such as a protected pyridine derivative or a cyclic amine with a suitable leaving group.

- Fluorination: Introduction of fluorine atoms at the 3-position of the piperidine ring can be achieved via electrophilic or nucleophilic fluorination. Reagents like diethylaminosulfur trifluoride (DAST) or specialized difluorinating agents are used.

- Ring Formation: Cyclization through intramolecular nucleophilic substitution or reductive amination to form the piperidine ring.

- The process involves fluorinating a precursor such as a 3-hydroxypiperidine or a corresponding amino alcohol, followed by fluorination to introduce the difluoro substituents at the 3-position.

- Use of fluorinating agents like DAST or Deoxo-Fluor® is common, with reaction conditions optimized at low temperatures to prevent over-fluorination or decomposition.

Attachment of the Nicotinaldehyde Moiety

The subsequent step involves attaching the nicotinaldehyde group to the piperidine core. This is typically achieved via nucleophilic substitution or reductive amination.

- Preparation of Nicotinic Aldehyde: Commercially available or synthesized via oxidation of nicotinic alcohol derivatives.

- Coupling Reaction: The amino group on the fluorinated piperidine is reacted with the aldehyde group of nicotinic aldehyde under conditions favoring imine formation, followed by reduction to stabilize the linkage.

- Patent US7528256B2 indicates that reduction of nicotinic acid morpholinamides can lead to the corresponding aldehyde intermediates, which are then coupled to the piperidine derivative.

- The coupling often employs reductive amination conditions using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

Summary of Preparation Methods

| Step | Methodology | Reagents | Conditions | References |

|---|---|---|---|---|

| 1. Difluorination of Piperidine | Nucleophilic or electrophilic fluorination | DAST, Deoxo-Fluor®, or similar fluorinating agents | -78°C to room temperature | US7528256B2 |

| 2. Ring Closure / Cyclization | Intramolecular nucleophilic substitution | Suitable amino precursors | Mild heating | Patent data |

| 3. Coupling with Nicotinic Aldehyde | Reductive amination | Nicotinic aldehyde, NaBH(OAc)3 | Ambient temperature, slightly acidic pH | Patent US7528256B2 |

Additional Considerations and Notes

- Selectivity: Fluorination at the 3-position requires controlled conditions to prevent over-fluorination or formation of side products.

- Purification: Chromatography (flash or preparative HPLC) is typically employed to isolate the pure compound.

- Yield Optimization: Reaction parameters such as temperature, solvent, and molar ratios are optimized based on preliminary trials.

Data Tables and Research Findings

Table 1: Typical Reagents and Conditions for Difluorination

| Reagent | Purpose | Typical Conditions | Reference |

|---|---|---|---|

| DAST | Electrophilic fluorination | -78°C to 0°C | US7528256B2 |

| Deoxo-Fluor® | Alternative fluorinating agent | Room temperature | US7528256B2 |

Table 2: Coupling Conditions for Nicotinic Aldehyde

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reductive amination | Nicotinic aldehyde, NaBH(OAc)3 | pH 4-6, room temperature | 65-80% | Patent US7528256B2 |

Análisis De Reacciones Químicas

Types of Reactions

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms in the difluoropiperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 5-(3,3-Difluoropiperidin-1-yl)nicotinic acid.

Reduction: 5-(3,3-Difluoropiperidin-1-yl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde has several applications in scientific research:

- **

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Actividad Biológica

5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a nicotinaldehyde moiety. Its chemical structure can be represented as follows:

- Chemical Formula: C12H12F2N2O

- Molecular Weight: 240.24 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. The piperidine ring contributes to its binding affinity and selectivity towards specific molecular targets, potentially modulating pathways involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that related compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that these compounds can significantly reduce the viability of various cancer cell lines, suggesting their potential as anticancer agents.

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial activity . Preliminary data suggest that this compound may possess inhibitory effects against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

Neurological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Some studies have explored its effects on neuronal activity and synaptic transmission, indicating possible applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study B | Antimicrobial Effects | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |

| Study C | Neurological Impact | Indicated modulation of synaptic transmission in animal models. |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(3,3-Difluoropiperidin-1-yl)nicotinaldehyde and related nicotinaldehyde derivatives:

Key Research Findings

Enzyme Inhibition Profiles

- Nicotinaldehyde exhibits strong competitive inhibition of nicotinamidases (Ki: 0.18 µM with NAM), critical in bacterial NAD salvage pathways . Its mammalian toxicity is low, but it paradoxically acts as both an inhibitor and a NAD precursor in leukemia cells .

- 5-Bromonicotinaldehyde shows weaker inhibition (Ki: 0.72 µM) but retains utility in whole-cell screening assays due to distinct physicochemical properties .

- This compound (inferred): The difluoropiperidine group may improve enzyme selectivity, reducing interference with mammalian NAD pathways compared to brominated analogs.

Structural Determinants of Activity

Q & A

Q. How can computational modeling aid in optimizing this compound for therapeutic use?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in nicotinamidase active sites.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated analogs.

- ADMET Prediction : Employ tools like SwissADME to forecast bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.